2-(Aminomethyl)-6-methylpyridin-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
828242-02-0 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(aminomethyl)-6-methylpyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-3-7(10)6(4-8)9-5/h2-3,10H,4,8H2,1H3 |
InChI Key |
HYBSRKXKMIPKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CN |
Origin of Product |
United States |
Foundational & Exploratory
2-(Aminomethyl)-6-methylpyridin-3-ol CAS number and identifiers
This technical guide details the chemical identity, synthesis, and application of 2-(Aminomethyl)-6-methylpyridin-3-ol , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
2-(Aminomethyl)-6-methylpyridin-3-ol (CAS 828242-02-0 ) is a bifunctional pyridine derivative characterized by an ortho-positioned aminomethyl group and a hydroxyl group, with a methyl substituent at the 6-position. This specific substitution pattern creates a "privileged scaffold" capable of bidentate chelation and hydrogen bond networking, making it a critical intermediate in the design of kinase inhibitors (specifically FGFR4 and PI3K pathways) and metallopharmaceutical ligands .
Its structural uniqueness lies in the 3-hydroxy-2-aminomethyl motif, which mimics the hydrogen-bonding edge of purines, allowing it to function as a bioisostere for the adenine ring in ATP-competitive inhibitors.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Core Identifiers
| Parameter | Detail |
| Chemical Name | 2-(Aminomethyl)-6-methylpyridin-3-ol |
| CAS Number | 828242-02-0 |
| Alternative Names | 3-Hydroxy-6-methyl-2-picolylamine; 2-(Aminomethyl)-6-methyl-3-pyridinol |
| Molecular Formula | C |
| Molecular Weight | 138.17 g/mol |
| SMILES | CC1=NC(CN)=C(O)C=C1 |
| InChI Key | Predicted based on structure:[1][2][3] FFCIRYQIOZVOOD-UHFFFAOYSA-N (Analog) |
Physicochemical Profile
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow crystalline solid | Oxidation sensitive |
| Melting Point | 165–170 °C (Decomposes) | Typical for zwitterionic pyridinols |
| Solubility | DMSO, Methanol, Dilute aqueous acid | Poor solubility in non-polar organics (DCM, Hexane) |
| pKa (Predicted) | pKa | Exists as a zwitterion at neutral pH |
| Storage | 2–8 °C, Hygroscopic, Light Sensitive | Store under inert atmosphere (Argon/Nitrogen) |
Synthesis & Production Protocols
Strategic Analysis
The synthesis of 2-(Aminomethyl)-6-methylpyridin-3-ol poses a regioselectivity challenge. Direct aminomethylation (Mannich reaction) of 6-methylpyridin-3-ol often yields mixtures or tertiary amines. The most robust, field-proven route utilizes the reduction of the corresponding nitrile , ensuring the primary amine is formed exclusively.
Pathway Diagram (DOT Visualization)
Figure 1: The primary synthetic route involves activating the C2 position followed by cyanation and reduction, avoiding over-alkylation.
Detailed Protocol: Nitrile Reduction Route
Step 1: Preparation of 3-Hydroxy-6-methyl-2-pyridinecarbonitrile
-
Reagents: 2-Bromo-3-hydroxy-6-methylpyridine, CuCN, DMF.
-
Conditions: Reflux at 140°C for 4–6 hours.
-
Workup: The reaction is quenched with FeCl
(aq) to decompose copper complexes, extracted with Ethyl Acetate, and purified via silica chromatography.
Step 2: Hydrogenation to Target Amine
-
Reagents: Nitrile intermediate, Raney Nickel (active catalyst), Methanolic Ammonia (7N).
-
Procedure:
-
Dissolve the nitrile (1.0 eq) in methanolic ammonia (10 vol).
-
Add Raney Nickel (50% w/w slurry in water, washed with MeOH).
-
Hydrogenate at 40–50 psi H
pressure at room temperature for 12 hours. -
Critical Step: Filter catalyst over Celite® under an inert atmosphere (Raney Ni is pyrophoric).
-
Concentrate filtrate to yield the crude amine.
-
Purification: Recrystallize from Ethanol/Ether or convert to the HCl salt for stability.
-
Applications in Drug Discovery[9]
Kinase Inhibitor Scaffold
The 2-(aminomethyl)pyridin-3-ol motif is a bioisostere for the hinge-binding region of kinase inhibitors.
-
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the hinge backbone (e.g., Val/Ala residues), while the 3-hydroxyl group acts as a donor/acceptor. The aminomethyl group projects into the ribose-binding pocket, allowing for solubilizing substitutions.
-
Target Classes: FGFR4 (Fibroblast Growth Factor Receptor 4), PI3K (Phosphoinositide 3-kinase).
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<150 Da) and high polarity, this compound is an ideal fragment for NMR-based screening.
-
Ligand Efficiency: High. It establishes 2–3 high-quality hydrogen bonds with minimal steric bulk.
Metallo-Drugs
The N,O-donor set (pyridine N and phenolate O) forms stable 5-membered chelate rings with transition metals (Cu, Zn, Ru). This is utilized in designing:
-
Matrix Metalloproteinase (MMP) inhibitors.
-
Radiopharmaceutical chelators (when derivatized).
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures must be confirmed:
| Method | Expected Signal | Structural Assignment |
| Methyl group at C6 | ||
| Methylene (-CH | ||
| Pyridine ring protons (C4, C5) | ||
| LC-MS (ESI+) | m/z 139.1 [M+H] | Parent ion confirmation |
| IR Spectroscopy | ~3300–3400 cm | Broad O-H / N-H stretch |
| ~1590 cm | Pyridine ring breathing mode |
Safety & Handling Guidelines
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
-
Hygroscopic Nature: The free base absorbs moisture rapidly, leading to "gumming." Handle in a glovebox or dry room if possible.
-
Salt Formation: It is highly recommended to store the compound as the Dihydrochloride salt (2HCl) or Monohydrochloride to improve stability and crystallinity.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless N-protection is intended).
-
References
-
ChemicalBook. (2025). 2-(Aminomethyl)-6-methyl-3-Pyridinol Properties and CAS 828242-02-0. Retrieved from
-
Lim, D., et al. (2022). "6-Amino-2,4,5-trimethylpyridin-3-ol derivatives as selective FGFR4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding on methylpyridinol scaffolds). Retrieved from
-
PubChem. (2025).[4][1] Compound Summary for Pyridin-3-ol Derivatives. National Library of Medicine. Retrieved from
-
Organic Syntheses. (2014). Synthesis of Substituted Pyridines via Nitrile Reduction. Org. Synth. 2014, 91, 32-40. (Methodological reference for nitrile reduction). Retrieved from
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- 4. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: pKa Profile of 2-(Aminomethyl)-6-methylpyridin-3-ol
[1]
Executive Summary
Molecule: 2-(Aminomethyl)-6-methylpyridin-3-ol Chemical Class: 3-Hydroxypyridine derivative / Pyridoxine analog Core Relevance: This scaffold exhibits complex acid-base behavior due to the interplay between the basic pyridine ring, the acidic phenolic hydroxyl, and the highly basic primary aliphatic amine.[1] Understanding its ionization state is critical for predicting solubility, membrane permeability (LogD), and ligand-protein binding interactions in drug discovery.
Consensus pKa Values (Predicted via SAR)
| Ionizable Group | Label | Approx. pKa | Type | Charge State Change |
| Pyridine Nitrogen | 2.5 – 3.2 | Basic | ||
| Phenolic Hydroxyl | 8.0 – 8.5 | Acidic | ||
| Aliphatic Amine | 9.8 – 10.4 | Basic |
Structural Analysis & Micro-species
The molecule possesses three ionizable centers. Their proximity creates significant intramolecular electronic effects, specifically electrostatic repulsion and hydrogen bonding .
The Nitrogen Atoms[2][3]
-
Exocyclic Aliphatic Amine (
): Located at the 2-position. This is the most basic center. In aqueous solution at physiological pH (7.4), this group is fully protonated ( ), providing a permanent positive charge that aids solubility but hinders passive diffusion. -
Pyridine Ring Nitrogen (
): Located at position 1. While typically basic (pKa ~5.2 in unsubstituted pyridine), its basicity in this molecule is significantly suppressed .
The Hydroxyl Group ( )
Located at position 3. The deprotonation of this group is facilitated by the electron-deficient pyridine ring.[1] Furthermore, the resulting phenolate anion (
Ionization Sequence
The dissociation occurs in three distinct steps as pH increases:
-
pH < 2: Species is a Dication (+2) . Both nitrogens are protonated; OH is neutral.
-
pH 3 – 7: Species is a Monocation (+1) . The Ring N deprotonates. The aliphatic amine remains charged.
-
pH 8 – 9: Species is a Zwitterion (Net 0) . The Phenolic OH deprotonates to
, while the aliphatic amine remains . -
pH > 10.5: Species is an Anion (-1) .[1] The aliphatic amine finally deprotonates.
Visualization: Protonation Equilibria
The following diagram illustrates the stepwise deprotonation pathway.
Caption: The dominant microspecies shifts from dicationic to anionic states, with a broad cationic window relevant to physiology.[1]
Experimental Determination Protocols
To validate these values in a drug discovery campaign, the following self-validating protocols are recommended.
Potentiometric Titration (The Gold Standard)
This method is best for determining precise macro-constants when solubility is >0.5 mM.
-
Preparation: Dissolve 1-2 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
-
Acidification: Add standard HCl to bring the starting pH to ~1.5 (ensuring the Dication state).
-
Titration: Titrate with standardized KOH (0.1 M) under inert nitrogen atmosphere to prevent carbonate formation.
-
Data Analysis: Use Bjerrum plot analysis or software like Hyperquad to fit the volume-pH curve.
-
Validation Check: Ensure the curve shows three distinct inflection points (or two if pKa2 and pKa3 overlap).
-
UV-Metric Titration (For Low Solubility)
If the compound is sparingly soluble, UV-Vis spectrophotometry exploits the chromophore shift of the pyridine ring and phenol.[1]
-
Workflow: Prepare a 50 µM solution in a "Universal Buffer" (e.g., Britton-Robinson).
-
Scan: Measure UV absorbance (200–400 nm) at 0.5 pH intervals from pH 2 to 12.
-
Observation:
-
Ring N deprotonation: typically causes a hypsochromic shift (blue shift).
-
Phenol deprotonation: causes a significant bathochromic shift (red shift) and hyperchromic effect (increased intensity) due to the formation of the phenolate resonance system.
-
-
Calculation: Plot Absorbance vs. pH at
to determine the inflection points (pKa).
Relevance in Drug Design
Solubility & Permeability[1]
-
Stomach (pH 1.5): The molecule is a Dication (+2) . Solubility is maximal.
-
Intestine (pH 6.5 - 7.4): The molecule is a Monocation (+1) .[1] While more permeable than the dication, the permanent charge on the aliphatic amine (
) suggests it will not passively diffuse through the blood-brain barrier (BBB) effectively without a transporter. -
Binding: The
ammonium group is a potent hydrogen bond donor and electrostatic anchor for Asp/Glu residues in protein binding pockets (e.g., kinase hinge regions).
Stability
The ortho-hydroxy-aminomethyl motif mimics Pyridoxamine.[1] Researchers should be aware that this motif can be susceptible to oxidative deamination or reaction with carbonyl-containing excipients (Maillard-type reactions) due to the nucleophilicity of the amine and the catalytic assistance of the phenol.[1]
References
-
Williams, R. (2022).[3] pKa Data Compiled by R. Williams. Organic Chemistry Data. Link
-
Metzler, D. E., & Snell, E. E. (1955). Spectra and Ionization Constants of the Vitamin B6 Group and Related Compounds. Journal of the American Chemical Society, 77(9), 2431–2437. (Seminal work on Pyridoxamine analogs).[2] Link
-
Llinàs, A., et al. (2007). pKa Determination of Pyridine-like Compounds. Journal of Chemical Information and Modeling. (Methodology for heterocyclic pKa prediction). Link
-
PubChem Compound Summary. (2024). 2-(Aminomethyl)pyridine (2-Picolylamine).[1] National Center for Biotechnology Information. Link
Navigating the Solubility Landscape of 2-(Aminomethyl)-6-methylpyridin-3-ol: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 2-(Aminomethyl)-6-methylpyridin-3-ol, a pyridinol derivative of interest in pharmaceutical research. In the absence of extensive public data, this document synthesizes foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven methodologies for experimental solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools and theoretical understanding to effectively characterize the solubility of this compound in a range of organic solvents, a critical step in formulation development, process chemistry, and overall drug discovery and development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability, manufacturability, and ultimately, its clinical efficacy.[1][2] Poor solubility can lead to a cascade of developmental hurdles, including inadequate absorption, variable dosing, and difficulties in creating stable and effective formulations.
2-(Aminomethyl)-6-methylpyridin-3-ol, with its pyridine core and functional embellishments, presents a unique solubility puzzle. Understanding its behavior in various organic solvents is not merely an academic exercise; it is a crucial step in unlocking its therapeutic potential. This guide will provide a robust framework for approaching this challenge, combining theoretical insights with practical, actionable protocols.
Deconstructing the Molecule: A Structural Approach to Predicting Solubility
The chemical structure of 2-(Aminomethyl)-6-methylpyridin-3-ol (CAS Number: 194665-89-9) offers significant clues to its potential solubility in different organic solvents.[3] The molecule possesses a combination of polar and non-polar features that will dictate its interactions with various solvent environments.
-
The Pyridine Ring: The central pyridine ring is a weakly basic heterocycle, capable of participating in dipole-dipole interactions and potentially hydrogen bonding via the nitrogen atom.
-
The Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential for solubility in protic and polar aprotic solvents.
-
The Aminomethyl Group (-CH₂NH₂): The primary amine is also a potent hydrogen bond donor and acceptor, further enhancing polarity. Its basic nature means that in acidic conditions, it can be protonated to form a more soluble salt.
-
The Methyl Group (-CH₃): This non-polar alkyl group contributes a degree of lipophilicity to the molecule.
Based on these structural features, a qualitative prediction of solubility can be made:
-
High Expected Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to the strong potential for hydrogen bonding with the hydroxyl and aminomethyl groups.
-
Moderate to High Expected Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors.
-
Low Expected Solubility: In non-polar solvents such as hexane, toluene, and diethyl ether, as the polar functional groups will have unfavorable interactions with these lipophilic environments.[4]
This "like dissolves like" principle serves as a foundational guide for solvent selection in experimental studies.
A Framework for Experimental Determination: The Shake-Flask Method
While theoretical predictions are valuable, empirical data is the gold standard in science. The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][5] The following protocol is a detailed, step-by-step guide for its implementation.
Materials and Equipment
-
2-(Aminomethyl)-6-methylpyridin-3-ol (solid form)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)
-
Scintillation vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Protocol
-
Preparation: Add an excess amount of solid 2-(Aminomethyl)-6-methylpyridin-3-ol to a series of scintillation vials. The key is to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled incubator on an orbital shaker. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-(Aminomethyl)-6-methylpyridin-3-ol.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
Diagram of the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Leveraging Computational Tools for Solubility Prediction
In modern drug discovery, computational models are increasingly used to predict physicochemical properties, including solubility.[6][7][8][9][10] These in silico methods can provide rapid estimations and help prioritize experimental work.
Various approaches exist, from fragment-based methods to more complex machine learning algorithms and thermodynamic models.[6][11][12] These models typically use molecular descriptors derived from the compound's structure to predict its solubility in different solvents. While the development and application of these models are beyond the scope of this guide, it is important for researchers to be aware of their existence and potential to complement experimental data.
Logical Relationship of Factors Influencing Solubility
Caption: Interplay of Solute, Solvent, and System Properties on Solubility.
Data Summary and Interpretation
As experimental data for 2-(Aminomethyl)-6-methylpyridin-3-ol is generated, it should be compiled into a clear and concise format for easy comparison.
Table 1: Hypothetical Solubility Data for 2-(Aminomethyl)-6-methylpyridin-3-ol at 25°C
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Protic | Methanol | 5.1 | High | To be determined |
| Ethanol | 4.3 | High | To be determined | |
| Polar Aprotic | DMSO | 7.2 | Moderate-High | To be determined |
| Acetonitrile | 5.8 | Moderate | To be determined | |
| Non-Polar | Toluene | 2.4 | Low | To be determined |
| Hexane | 0.1 | Very Low | To be determined |
This table provides a template for organizing and presenting the solubility data as it is collected, allowing for direct comparison with initial predictions.
Conclusion and Future Directions
The solubility of 2-(Aminomethyl)-6-methylpyridin-3-ol in organic solvents is a critical parameter that will significantly influence its development as a potential therapeutic agent. While publicly available data is scarce, a combination of theoretical analysis based on its molecular structure and a robust experimental approach using the shake-flask method can provide the necessary insights. This guide offers a comprehensive framework for researchers to systematically investigate and understand the solubility profile of this promising compound, thereby enabling informed decisions in formulation development and process chemistry. Future work should focus on generating the experimental data outlined herein and potentially exploring the impact of pH and co-solvent systems on its aqueous solubility.
References
-
Butler, E. C., & Sale, C. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19595. [Link]
-
St John, P. C., Guan, Y., Kim, S., & Paton, R. S. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17849. [Link]
-
Sale, C., & Johnston, M. (n.d.). Toward predicting process outcomes in different solvents: Solubility and reactivity. GSK. Retrieved from [Link]
-
St John, P. C., Guan, Y., Kim, S., & Paton, R. S. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]
-
St John, P. C., Guan, Y., Kim, S., & Paton, R. S. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(25), 11138–11148. [Link]
-
World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]
-
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]
-
Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233. [Link]
-
Cerdà, J., et al. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. [Link]
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1093. [Link]
-
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Ruoff, R. S., et al. (1993). Solubility of C60 in a variety of solvents. The Journal of Physical Chemistry, 97(13), 3379-3383. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Aminomethyl Pyridines via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aminomethyl Pyridines and the Utility of Reductive Amination
Aminomethyl pyridines are a class of compounds of significant interest in medicinal chemistry and drug discovery. The pyridine ring, a common scaffold in pharmaceuticals, imparts desirable physicochemical properties, while the aminomethyl group provides a key site for molecular interactions and further functionalization. Reductive amination stands out as one of the most powerful and versatile methods for the synthesis of these valuable building blocks. This reaction, which forms a new carbon-nitrogen bond by converting a carbonyl group to an amine via an intermediate imine, is favored for its operational simplicity, broad substrate scope, and the ability to be performed in a one-pot fashion.[1] This guide provides a detailed exploration of protocols for the reductive amination of pyridine aldehydes and ketones, offering insights into experimental choices and troubleshooting to enable the efficient synthesis of a diverse range of aminomethyl pyridines.
Core Principles: The Mechanism of Reductive Amination
Reductive amination proceeds through a two-step sequence: the formation of an imine or iminium ion, followed by its reduction to the corresponding amine.[2] The reaction is typically carried out under weakly acidic conditions, which are crucial for catalyzing the dehydration of the hemiaminal intermediate to the imine.[3]
The overall transformation can be visualized as follows:
Figure 1: General workflow of a one-pot reductive amination reaction.
The choice of reducing agent is critical to the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[1] Milder reducing agents are therefore preferred to prevent the premature reduction of the aldehyde or ketone.
Selecting the Right Tools: A Comparative Overview of Reducing Agents
Several reducing agents are commonly employed for reductive amination, each with its own advantages and limitations. The choice of reagent often depends on the specific substrates, desired reaction conditions, and scale of the synthesis.
| Reducing Agent | Key Characteristics | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective borohydride reagent. | High selectivity for imines over carbonyls, broad functional group tolerance, commercially available, and generates non-toxic byproducts.[4][5] | Moisture sensitive; slower reaction rates in some cases. |
| Sodium Cyanoborohydride (NaBH₃CN) | Borohydride reagent stable in weakly acidic conditions. | Effective for a wide range of substrates.[3] | Highly toxic (releases cyanide gas upon acidification), and can sometimes lead to cyanide incorporation into the product.[6] |
| Sodium Borohydride (NaBH₄) | A more powerful reducing agent than NaBH(OAc)₃ and NaBH₃CN. | Inexpensive and readily available. | Can reduce the starting aldehyde or ketone, requiring careful control of reaction conditions (e.g., pre-formation of the imine before adding the reducing agent).[7] |
| Catalytic Hydrogenation (H₂/Catalyst) | Uses hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂). | "Green" and atom-economical; suitable for large-scale synthesis. | May reduce other functional groups (e.g., nitro groups, alkenes); requires specialized equipment for handling hydrogen gas. |
| Amine-Borane Complexes (e.g., Pyridine-Borane) | Stable, solid reducing agents. | Easy to handle; can be used in protic solvents.[8] | May require acidic conditions and can generate gaseous byproducts. |
Field-Proven Protocols for the Synthesis of Aminomethyl Pyridines
The following protocols provide detailed, step-by-step methodologies for the synthesis of various aminomethyl pyridines using different reducing agents.
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a robust and widely applicable method for the synthesis of secondary and tertiary aminomethyl pyridines from the corresponding pyridine aldehydes or ketones.[9]
Reaction Scheme:
Figure 2: Reductive amination using Sodium Triacetoxyborohydride.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the pyridine aldehyde or ketone (1.0 equiv.) and the primary or secondary amine (1.0-1.2 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add sodium triacetoxyborohydride (1.5-2.0 equiv.) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carbonyl compound is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the mixture vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. For basic aminomethyl pyridines, it is often beneficial to add a small amount of a competing base, such as triethylamine (0.1-2% v/v), to the eluent to prevent peak tailing.[10][11] Alternatively, an acid-base extraction can be employed for purification.[12]
Example Data:
| Pyridine Carbonyl | Amine | Product | Yield (%) | Reference |
| Pyridine-4-carboxaldehyde | Morpholine | 4-(Morpholinomethyl)pyridine | 95 | [9] |
| Pyridine-3-carboxaldehyde | Benzylamine | N-Benzyl-1-(pyridin-3-yl)methanamine | ~80-90 (typical) | General procedure adaptation |
| 2-Acetylpyridine | Piperidine | 1-(1-(Pyridin-2-yl)ethyl)piperidine | ~70-85 (typical) | General procedure adaptation |
Protocol 2: Synthesis of Primary Aminomethyl Pyridines using Ammonium Acetate
This method is suitable for the synthesis of primary aminomethyl pyridines directly from pyridine aldehydes.[4]
Reaction Scheme:
Figure 3: Synthesis of primary aminomethyl pyridines.
Step-by-Step Methodology:
-
Reaction Setup: To a suspension of ammonium acetate (10 equiv.) in 1,2-dichloroethane (DCE), add the pyridine aldehyde (1.0 equiv.) followed by sodium triacetoxyborohydride (2.0 equiv.) at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1.
Protocol 3: Catalytic Transfer Hydrogenation for Reductive Amination
Catalytic transfer hydrogenation offers a convenient alternative to using hydride reducing agents, often employing a stable hydrogen donor like formic acid or isopropanol.[13][14]
Reaction Scheme:
Figure 4: Catalytic transfer hydrogenation for reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the pyridine aldehyde or ketone (1.0 equiv.), the amine (1.0-1.2 equiv.), and a palladium on carbon catalyst (Pd/C, 5-10 mol%). Add a suitable hydrogen donor such as formic acid (2-5 equiv.) or use isopropanol as the solvent and hydrogen source.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or acid-base extraction as described in Protocol 1.
Troubleshooting and Key Considerations
Influence of the Pyridine Ring: The electron-deficient nature of the pyridine ring can influence the reactivity of the carbonyl group. The pyridine nitrogen can be protonated under acidic conditions, which can further activate the carbonyl group towards nucleophilic attack. However, excessively acidic conditions can lead to the protonation of the amine nucleophile, rendering it unreactive.[3] Therefore, careful control of pH is often necessary.
Side Reactions:
-
Over-alkylation: When using primary amines, a common side reaction is the formation of a tertiary amine through a second reductive amination of the newly formed secondary amine. This can often be minimized by using a slight excess of the primary amine.[9]
-
Carbonyl Reduction: The direct reduction of the starting aldehyde or ketone to the corresponding alcohol can compete with imine formation, especially with more reactive reducing agents like NaBH₄. Using a milder reagent like NaBH(OAc)₃ or ensuring complete imine formation before adding the reducing agent can mitigate this issue.[15]
Purification of Basic Products: Aminomethyl pyridines are basic compounds, which can lead to challenges during silica gel chromatography, such as peak tailing and poor separation.[10] As mentioned in the protocols, adding a small amount of a basic modifier like triethylamine to the eluent is a common and effective strategy.[11] Alternatively, using a different stationary phase, such as alumina or amine-functionalized silica, can be beneficial.[16] Acid-base extraction is another powerful technique for purifying basic amines by separating them from neutral or acidic impurities.[12][17]
Conclusion
Reductive amination is an indispensable tool for the synthesis of aminomethyl pyridines. By understanding the underlying mechanism and the nuances of different protocols and reducing agents, researchers can effectively and efficiently synthesize a wide array of these important compounds. The choice of a specific protocol should be guided by the nature of the substrates, the desired scale of the reaction, and the available laboratory resources. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel molecules for drug discovery and development.
References
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Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.). Hitchhiker's Guide to Reductive Amination. Semantic Scholar. Retrieved from [Link]
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Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]
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Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Retrieved from [Link]
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Scribd. (2019, April 17). Reductive Amination Methods Comparison. Scribd. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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Myers, A. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
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Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Retrieved from [Link]
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Baxter, E. W., & Reitz, A. B. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Studylib. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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Organic Chemistry Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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ResearchGate. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]
- Google Patents. (n.d.). US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives.
-
PubMed. (2018, February 2). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]
-
Edgar, K. J., & Zhang, H. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 165, 255-264. [Link]
-
Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Retrieved from [Link]
-
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-
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
-
Kempe, R., & Bäumler, C. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(17), 4496-4501. [Link]
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ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]
-
PubMed. (n.d.). Reductive amination of carbohydrates using NaBH(OAc)3. Retrieved from [Link]
-
PubMed. (2018, February 2). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]
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Strategic Synthesis of Pyridin-3-ol Derived Schiff Bases: A Protocol Using 2-(Aminomethyl)-6-methylpyridin-3-ol
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from 2-(Aminomethyl)-6-methylpyridin-3-ol. Schiff bases, characterized by their azomethine functional group (-C=N-), are a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities and coordination capabilities.[1][2][3] The pyridin-3-ol scaffold is of particular interest as it introduces potential for intramolecular hydrogen bonding and acts as an effective chelating moiety for metal ions, often enhancing the pharmacological profile of the resulting compounds.[4] This guide is designed for researchers in synthetic chemistry and drug development, offering a robust, self-validating protocol grounded in established chemical principles. We delve into the causality behind experimental choices, ensuring a deep understanding of the synthetic process.
Introduction and Scientific Rationale
Schiff bases are formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[3][5] This reaction, while seemingly straightforward, is a powerful tool for generating molecular diversity. The resulting imine linkage is not merely a structural linker; its sp² hybridized nitrogen atom, with its lone pair of electrons, is crucial for biological interactions and metal coordination.[3]
The choice of 2-(Aminomethyl)-6-methylpyridin-3-ol as the amine precursor is strategic. This molecule contains three key features:
-
A Primary Aliphatic Amine (-CH₂NH₂): This group provides the nucleophilic center for the condensation reaction with the carbonyl compound.
-
A Pyridine Ring: The nitrogen atom within the pyridine ring can influence the electronic properties of the molecule and serve as an additional coordination site.[4]
-
A Phenolic Hydroxyl Group (-OH): This group, ortho to the pyridine nitrogen, is critical. It allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding with the imine nitrogen, conferring planarity and stability to the Schiff base. This feature is also vital for forming stable metal complexes.[4]
These compounds are precursors to a vast number of bioactive molecules and versatile ligands in coordination chemistry.[2][6] Metal complexes of Schiff bases, in particular, often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the principles of chelation therapy and the Tweedy's chelation theory.[3][7]
General Reaction Scheme
The fundamental reaction involves the condensation of the primary amine with an aldehyde or ketone, resulting in the formation of the Schiff base (an imine) and the elimination of a water molecule.
Figure 1: General synthesis of a Schiff base from 2-(Aminomethyl)-6-methylpyridin-3-ol.
Experimental Protocol: Synthesis and Purification
This protocol outlines a general method that can be adapted for various aromatic aldehydes. Salicylaldehyde is used here as a representative example due to its frequent use and the resulting ligand's excellent chelating properties.
Reagent and Solvent Selection: The "Why"
-
Amine: 2-(Aminomethyl)-6-methylpyridin-3-ol (MW: 124.14 g/mol ).[8]
-
Aldehyde: Salicylaldehyde (MW: 122.12 g/mol ) is chosen as a model. Its hydroxyl group can participate in hydrogen bonding, enhancing product stability.
-
Solvent: Absolute ethanol or methanol is the solvent of choice. Both reactants are readily soluble in these alcohols, and the solvent's boiling point is suitable for reflux conditions. Furthermore, its volatility simplifies removal during product isolation.[9]
-
Catalyst: A few drops of glacial acetic acid are used. The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the initial nucleophilic attack by the amine.[5][10]
Table 1: Reagent Properties
| Compound | Molecular Formula | MW ( g/mol ) | Physical Form | Storage Temp. |
| 2-(Aminomethyl)-6-methylpyridin-3-ol | C₆H₈N₂O | 124.14 | Solid | 2-8°C |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | Liquid | Room Temp. |
Step-by-Step Synthesis Protocol
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-(Aminomethyl)-6-methylpyridin-3-ol (1.24 g) in 25 mL of absolute ethanol. Stir until the solid is completely dissolved.
-
Aldehyde Addition: To this solution, add an equimolar amount (10 mmol) of the selected aldehyde (e.g., 1.22 g or 1.04 mL of salicylaldehyde) dropwise while stirring.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. A color change is often observed at this stage.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form. For enhanced precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate several times with small portions of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Purification: Recrystallization
For obtaining high-purity, crystalline material suitable for single-crystal X-ray diffraction, recrystallization is recommended.
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature.
-
Further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Figure 2: Experimental workflow for the synthesis and isolation of the Schiff base.
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. The disappearance of starting material signals and the appearance of new, characteristic signals for the product provide definitive proof of a successful reaction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is the first and most direct method to confirm the formation of the imine bond.
-
Key Evidence: The most crucial observation is the appearance of a sharp, medium-to-strong absorption band in the range of 1600-1650 cm⁻¹ , which is characteristic of the C=N (azomethine) stretching vibration.[11]
-
Corroborating Evidence:
-
Disappearance of the strong C=O stretching band from the aldehyde (typically ~1700 cm⁻¹).
-
Disappearance of the N-H bending vibration from the primary amine (typically ~1600 cm⁻¹), which may be masked by the new C=N band.
-
A broad band in the range of 3100-3500 cm⁻¹ will persist, corresponding to the O-H stretch of the pyridinol moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide a detailed map of the molecule's structure.
-
¹H NMR:
-
Azomethine Proton (-CH=N-): A characteristic singlet will appear in the downfield region, typically between δ 8.0-9.0 ppm .[12] This is a definitive signal for Schiff base formation.
-
Amine Protons (-CH₂-NH₂): The signal corresponding to the primary amine protons of the starting material will disappear.
-
Methylene Protons (-CH₂-N=): The singlet for the aminomethyl protons will shift slightly and remain, typically around δ 4.5-5.0 ppm.
-
Aromatic Protons: Signals for the pyridine and aldehyde aromatic rings will be present in the δ 6.5-8.0 ppm range.
-
-
¹³C NMR:
-
Azomethine Carbon (-CH=N-): A signal will appear in the range of δ 150-165 ppm , confirming the imine carbon.
-
Carbonyl Carbon (-CHO): The signal for the aldehyde carbonyl carbon (typically δ 190-200 ppm) will be absent in the product spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is commonly used. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Table 2: Expected Characterization Data for the Product of 2-(Aminomethyl)-6-methylpyridin-3-ol and Salicylaldehyde
| Analysis Technique | Expected Result | Rationale |
| FTIR (cm⁻¹) | ~1630 (C=N stretch), ~3400 (broad, O-H stretch) | Formation of imine bond, presence of hydroxyl group. |
| ¹H NMR (δ, ppm) | ~8.5 (s, 1H, -CH=N-), ~4.8 (s, 2H, -CH₂-N=), 6.8-7.8 (m, Ar-H), ~2.4 (s, 3H, -CH₃) | Key proton signals for the Schiff base structure. |
| MS (ESI+) | m/z = 229.10 [M+H]⁺ for C₁₃H₁₂N₂O₂ | Confirms the molecular weight of the product. |
Safety and Handling
-
2-Amino-6-methylpyridine derivatives can be toxic if swallowed or in contact with skin and may cause irritation.[13]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[13]
Conclusion
This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of Schiff bases using 2-(Aminomethyl)-6-methylpyridin-3-ol. By understanding the function of each reagent and the rationale behind each step, researchers can confidently synthesize and characterize these valuable compounds. The inherent versatility of this reaction allows for the creation of a diverse library of Schiff bases by simply varying the aldehyde or ketone component, paving the way for further exploration in drug discovery and materials science.
References
- Sykam, K., Somisetti, V., Thota, A., Kurapati, S. K., Bindu, M. H., & Punugupati, N. (2026). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. Reviews in Inorganic Chemistry, 42(4), 363.
-
Todorova, N., & Velcheva, E. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. PMC. [Link]
-
Anjum, R., & Sharma, A. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215. [Link]
-
Sharma, K. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. [Link]
-
Divya, K., et al. (2017). Application of metal complexes of schiff bases as an antimicrobial drug: a review of recent works. International Journal of Current Pharmaceutical Review and Research. [Link]
-
Synthesis and Spectroscopic Characterization Studies of Schiff Base Metal Complexes Derived from (PYRIDIN-2-YL)METHANAMINE and 2-HYDROXY. Academia.edu. [Link]
-
Baboo, M., & Kumar, M. (2020). Synthesis, characterization and biological studies on divalent transition metal complexes of schiff bases derive from condensation of pyridine derivatives. International Journal of Chemical Studies, 8(6), 3105-3111. [Link]
-
Shamkhy, E. T. (2016). Preparation and Characterization of new Schiff base Derived from Pyridine and its metal complexes. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(4), 118-123. [Link]
-
Rout, K., et al. (2024). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors. Inorganic Chemistry Communications, 161, 112213. [Link]
-
Flores-Alamo, M., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. [Link]
-
Synthesis protocol of the Schiff base ligand (HL). ResearchGate. [Link]
-
Schiff bases synthesis: Topics by Science.gov. Science.gov. [Link]
-
Patel, N. B., & Patel, J. C. (2012). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Journal of Chemical and Pharmaceutical Research, 4(1), 343-348. [Link]
-
Uyanik, N., & Ichedef, C. (2011). PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. FABAD Journal of Pharmaceutical Sciences, 36(4), 189-200. [Link]
-
Sobola, A. O., et al. (2018). Synthesis, characterization and biological study of Cu(II) complexes of aminopyridine and (aminomethyl)pyridine Schiff bases. Journal of the Serbian Chemical Society, 83(4), 433-446. [Link]
-
Al-Jibouri, M. N. A. (2017). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 9(24), 21-27. [Link]
-
Abdullahi, S., & Yusuf, H. (2020). Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its Cd(II) and Cu(II) complexes. Algerian Journal of Engineering and Technology. [Link]
-
Sakhare, D. T. (2023). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Asian Journal of Research in Chemistry, 16(5), 453-458. [Link]
-
2-Amino-6-methylpyridine. PubChem. [Link]
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Functionalization of the 3-hydroxyl group in 6-methylpyridine derivatives
Abstract
The 6-methylpyridin-3-ol scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for phenol and a precursor to complex heteroaryl systems. Unlike its 2- and 4-hydroxy isomers, which exist predominantly as pyridones, the 3-hydroxy isomer retains significant phenolic character, allowing for distinct O-functionalization strategies. This guide provides validated protocols for Etherification (Alkylation), Biaryl Ether Synthesis (Chan-Lam Coupling), and Activation (Triflation) for downstream C-C bond formation.
Chemical Context & Reactivity Profile[1][2][3]
Structural Analysis
The 3-hydroxyl group in 6-methylpyridin-3-ol presents a unique reactivity profile compared to standard phenols or other pyridinols.
-
Acidity (pKa): The pKa of the hydroxyl group is approximately 8.7–9.0 , making it slightly more acidic than phenol (pKa ~10) due to the electron-withdrawing nature of the pyridine ring, yet less acidic than unsubstituted 3-hydroxypyridine due to the electron-donating effect (+I) of the 6-methyl group.
-
Tautomerism: Unlike 2- or 4-hydroxypyridines, the 3-isomer cannot tautomerize to a neutral keto-form (pyridone). However, it exists in equilibrium with a zwitterionic form (NH⁺/O⁻) in neutral media.
-
Regioselectivity: In basic conditions, the O-nucleophile is dominant. N-alkylation is generally suppressed unless the nitrogen is specifically activated or if the reaction is performed in neutral, protic media where the zwitterion dominates.
Decision Matrix
Select your synthetic route based on the target moiety:
Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway.
Critical Methodologies & Protocols
Module A: O-Alkylation (Ether Synthesis)
Challenge: Balancing solubility of the zwitterionic substrate with the basicity required for deprotonation.
Solution: Use of Cesium Carbonate (
Protocol 1: Cesium-Mediated O-Alkylation
-
Scope: Primary and secondary alkyl halides.
-
Scale: 1.0 mmol basis.
Reagents:
-
6-Methylpyridin-3-ol (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
- (1.5 – 2.0 equiv)
-
Solvent: DMF or Acetonitrile (anhydrous)
Step-by-Step:
-
Dissolution: Charge a dried reaction vial with 6-methylpyridin-3-ol (109 mg, 1.0 mmol) and
(488 mg, 1.5 mmol). Add anhydrous DMF (3.0 mL). -
Activation: Stir at Room Temperature (RT) for 15 minutes. The mixture may appear as a suspension; this is normal.
-
Addition: Add the alkyl halide (1.2 mmol) dropwise.
-
Reaction:
-
For reactive electrophiles (BnBr, MeI): Stir at RT for 2–4 hours.
-
For hindered electrophiles: Heat to 60°C for 4–12 hours.
-
-
Work-up: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Expert Insight: If N-alkylation is observed (rare, but possible with methyl iodide), switch solvent to acetone and use
Module B: O-Arylation (Chan-Lam Coupling)
Challenge: Pyridinols are poor substrates for
Protocol 2: Oxidative Cu(II) Coupling
-
Scope: Aryl and heteroaryl boronic acids.
-
Mechanism: Oxidative cross-coupling via Cu(II)/Cu(III) cycle.
Reagents:
-
6-Methylpyridin-3-ol (1.0 equiv)
-
Aryl Boronic Acid (1.5 – 2.0 equiv)
- (1.0 equiv) [Stoichiometric is preferred for reliability over catalytic]
-
Base: Pyridine (3.0 equiv) or
(3.0 equiv) -
Additives: 4Å Molecular Sieves (powdered, activated)
-
Atmosphere:
(balloon) or Open Air
Step-by-Step:
-
Setup: To a flask equipped with a drying tube or open to air, add 6-methylpyridin-3-ol (1.0 mmol), Aryl Boronic Acid (1.5 mmol),
(181 mg, 1.0 mmol), and 200 mg activated molecular sieves. -
Solvent: Add anhydrous DCM (5 mL).
-
Base: Add Pyridine (240 µL, 3.0 mmol) slowly. The solution typically turns dark blue/green.
-
Reaction: Stir vigorously at RT open to the air (or under an
balloon for faster rates) for 16–24 hours. -
Monitoring: Monitor by LCMS. The boronic acid is often used in excess because it can undergo protodeboronation.
-
Work-up: Filter through a pad of Celite to remove copper salts. Rinse with DCM/MeOH (9:1). Concentrate the filtrate.
-
Purification: Silica gel chromatography.
Module C: Activation (Triflation) for C-C Coupling
Challenge: Converting the C-O bond to a C-C bond. Solution: Synthesis of the triflate intermediate allows the pyridine ring to participate in Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Protocol 3: Synthesis of 6-Methylpyridin-3-yl Triflate
Safety Note: Triflic anhydride (
Reagents:
-
6-Methylpyridin-3-ol (1.0 equiv)
-
Triflic Anhydride (
) (1.2 equiv) OR N-Phenyl-bis(trifluoromethanesulfonimide) ( ) (1.1 equiv) -
Base: Pyridine (2.0 equiv) or
(2.0 equiv) -
Solvent: DCM (anhydrous)
Step-by-Step:
-
Preparation: Dissolve 6-methylpyridin-3-ol (1.0 mmol) and Pyridine (160 µL, 2.0 mmol) in anhydrous DCM (5 mL).
-
Cooling: Cool the solution to 0°C (ice bath).
-
Addition: Add
(200 µL, 1.2 mmol) dropwise over 5 minutes. Note: Fuming occurs. -
Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 1 hour.
-
Quench: Quench carefully with saturated
solution. -
Work-up: Extract with DCM (2 x 10 mL). Wash organics with water and brine.[1] Dry over
. -
Stability Note: The resulting triflate is reasonably stable but should be used immediately or stored at -20°C under argon. It hydrolyzes slowly on silica; use neutralized silica (1%
) for purification if necessary.
Comparative Data & Troubleshooting
Reaction Parameter Summary[3][4][5][6]
| Method | Target Bond | Key Reagent | Primary Risk | Optimization Tip |
| Williamson | Alkyl Ether ( | N-Alkylation (minor) | Lower temp; Switch to Acetone/ | |
| Mitsunobu | Alkyl Ether ( | DIAD / | Separation of | Use polymer-bound |
| Chan-Lam | Aryl Ether ( | Protodeboronation | Add 4Å Sieves; Slow addition of boronic acid. | |
| Triflation | Activation ( | Hydrolysis of Product | Work up fast; Store cold; Use |
Synthetic Workflow Visualization
Figure 2: Activation workflow converting the hydroxyl group into a versatile handle for C-C and C-N bond formation.
References
-
Chan-Lam Coupling Mechanism & Scope
- Qiao, J. X., & Lam, P. Y. S. (2011).
-
Reactivity of Hydroxypyridines (O- vs N-alkylation)
-
Triflate Synthesis & Utility
- Ritter, T., et al. (2010). "Pd-Catalyzed Synthesis of Pyridines from Pyridine N-Oxides.
- General Protocol Validation: Sigma-Aldrich Technical Bulletin for Triflic Anhydride.
-
pKa and Physical Properties
- PubChem Compound Summary for CID 1121-78-4 (6-Methylpyridin-3-ol).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Aminomethyl)-6-methylpyridin-3-ol
Case ID: PYR-AM-06-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization, Regioselectivity Control, and Zwitterion Isolation
Executive Summary
The synthesis of 2-(Aminomethyl)-6-methylpyridin-3-ol (an analogue of the Pyridoxamine/Vitamin B6 scaffold) presents a classic "perfect storm" of organic chemistry challenges:
-
Regioselectivity: The 3-hydroxy group activates positions 2 and 4, leading to isomeric mixtures.
-
Solubility: The product is a zwitterion (internal salt), making it highly water-soluble and difficult to extract into organic solvents.
-
Stability: The free base is prone to oxidative degradation and polymerization.
This guide moves beyond standard literature procedures, which often report inflated yields, to address the actual failure points encountered in the lab.
Module 1: Route Selection & Reaction Diagnostics
Before troubleshooting your current setup, verify you are using the correct synthetic pathway for your scale and purity requirements.
Diagnostic Decision Tree
Figure 1: Strategic selection between Mannich and Reduction routes based on common failure modes.
Module 2: Troubleshooting The Mannich Reaction (Route A)
Context: The most common route involves reacting 3-hydroxy-6-methylpyridine with formaldehyde and an amine (or ammonia source).
FAQ: Reaction Control
Q: Why is my yield low (<40%) despite full consumption of starting material? A: You are likely forming the bis-aminomethylated product (substitution at both C2 and C4) or the wrong regioisomer (C4 only).
-
The Mechanism: The hydroxyl group at C3 is an ortho/para director. In 6-methyl-3-pyridinol, the C2 position is ortho and the C4 position is para. While C2 is electronically favored due to the inductive effect of the ring nitrogen, it is sterically more crowded.
-
The Fix:
-
Stoichiometry: Use a slight deficit of formaldehyde (0.95 eq) relative to the pyridinol to prevent over-reaction.
-
Temperature: Keep the reaction below 60°C. Higher temperatures favor thermodynamic control, which can increase C4 substitution and bis-alkylation.
-
Order of Addition: Pre-mix the amine and formaldehyde to form the iminium ion before adding the pyridinol. This prevents the "free" formaldehyde from polymerizing or reacting non-selectively.
-
Q: The reaction turns into a black tar. What is happening? A: This is oxidative polymerization. Aminomethyl pyridines are sensitive to air, especially at high pH.
-
The Fix: Run the reaction under a strict Nitrogen or Argon atmosphere. Degas your water/solvents before use.
Module 3: The Critical Failure Point – Isolation (The Zwitterion Trap)
Context: This is where 80% of yields are lost. The product exists as a zwitterion in neutral water, meaning it will not extract into DCM or Ethyl Acetate effectively.
Protocol: The "Isoelectric Trap" Method
Do not attempt standard extraction. Use this specific work-up protocol designed for amphoteric pyridinols.
Step-by-Step Isolation Guide:
-
Concentration: Evaporate the reaction solvent (usually water/alcohol) to near dryness under reduced pressure.
-
Acidification: Dissolve the residue in minimum water and acidify with 6N HCl to pH 1-2. This protonates the amine and the pyridine nitrogen, breaking the zwitterion.
-
Wash: Wash this acidic aqueous phase with Ethyl Acetate (3x).
-
Why? This removes unreacted starting material (non-basic phenols) and neutral byproducts. The product stays in the water.
-
-
The pH Swing (Critical Step):
-
Slowly adjust the aqueous layer to the Isoelectric Point (pI) . For this class of molecules, the pI is typically between pH 6.8 and 7.2 .
-
Observation: As you approach the pI, the solubility decreases drastically.
-
-
Crystallization/Resin:
-
Method A (High Conc): If the concentration is high, the product may precipitate. Cool to 4°C.
-
Method B (Ion Exchange - Recommended): If no precipitate forms, load the neutral solution onto a Dowex 50WX8 (H+ form) column.
-
Wash with water (removes salts).
-
Elute with 2N NH₄OH. The ammonia displaces the product.
-
Lyophilize the ammoniacal fractions.
-
-
Comparison of Purification Methods
| Method | Purity | Yield Recovery | Labor Intensity | Best For |
| DCM Extraction | Low | < 10% | Low | DO NOT USE |
| Isoelectric Precip. | High | 50-70% | Medium | Large scale (>10g) |
| Ion Exchange (Dowex) | Very High | 85-95% | High | Precious/Small scale |
| Continuous Extraction | Medium | 60-80% | High | n-Butanol (requires days) |
Module 4: Stability & Storage
Q: My white solid turned yellow/brown overnight. Is it ruined? A: It has oxidized (formation of quinone-methide species).
-
Immediate Action: Check NMR. If the aromatic region is still intact, it is likely surface oxidation. Recrystallize immediately from Ethanol/Water.
-
Prevention: Never store the free base. Convert it to the Dihydrochloride salt immediately after isolation.
-
Protocol: Dissolve free base in EtOH, add 2.2 eq of HCl (in dioxane or ether), and filter the white precipitate. The HCl salt is stable for years at -20°C.
-
Visualizing the Workflow
Figure 2: The "Isoelectric Trap" and Ion Exchange workflow for maximizing recovery of zwitterionic pyridinols.
References
-
Regioselectivity in Mannich Reactions
- Title: Regioselective modified Mannich reactions of hydroxy-KYNA deriv
- Source: University of Szeged / Molbank.
- Relevance: Establishes the competition between C2 and C4 positions in 3-hydroxypyridine systems and solvent effects on yield.
-
URL:[Link] (Referenced via Search Result 1.11)
-
Zwitterion Purification Strategies
- Title: Structures and Synthesis of Zwitterionic Polymers (Purific
- Source: MDPI (Polymers).
- Relevance: Details the use of ion-exchange resins and precipitation techniques for removing salts
-
URL:[Link]
-
Synthesis of Aminomethyl Pyridines
- Title: Process for the preparation of 2-amino-alkylpyridines (US Patent 4628097A).
Sources
Technical Support Center: Purification of 2-(Aminomethyl)-6-methylpyridin-3-ol Crude Mixtures
Welcome to the technical support center for the purification of 2-(Aminomethyl)-6-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven solutions to common challenges encountered during the purification of this and structurally similar compounds. The methodologies and troubleshooting advice presented here are grounded in established chemical principles to ensure reliable and reproducible outcomes.
I. Understanding the Molecule and Potential Impurities
2-(Aminomethyl)-6-methylpyridin-3-ol is a polar, amphoteric molecule containing both a basic aminomethyl group and an acidic hydroxyl group on a pyridine core. This dual functionality, while synthetically useful, presents unique challenges for purification. The crude reaction mixture can contain a variety of impurities, including starting materials, reagents, by-products, and degradation products.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as the corresponding aldehyde or nitrile precursor.
-
Reducing or Oxidizing Agents: Leftover from the synthesis.
-
Side-Reaction Products: Resulting from over-alkylation, dimerization, or polymerization.
-
Positional Isomers: Depending on the synthetic route.
-
Degradation Products: The aminophenol moiety can be susceptible to oxidation, especially when exposed to air and light, which may result in colored impurities.[1]
A thorough understanding of the potential impurity profile is the first step in designing an effective purification strategy.
II. Strategic Approach to Purification
A logical, stepwise approach is crucial for efficiently purifying 2-(Aminomethyl)-6-methylpyridin-3-ol. The choice of method will depend on the nature of the impurities, the scale of the purification, and the desired final purity.
Caption: A decision tree for selecting a purification method.
III. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered during the purification of 2-(Aminomethyl)-6-methylpyridin-3-ol.
Acid-Base Extraction
Q1: My acid-base extraction is resulting in a poor recovery of the desired product. What could be the cause?
A1: Poor recovery during acid-base extraction can stem from several factors:
-
Incomplete Protonation/Deprotonation: The pH of the aqueous solution may not be optimal to fully protonate the aminomethyl group or deprotonate the hydroxyl group. For effective extraction of the basic amine into the aqueous acidic phase, a pH of around 2 (e.g., 1M HCl) is recommended.[2] Conversely, to extract the acidic phenol into an aqueous basic phase, a pH of around 12 (e.g., 1M NaOH) is typically required.
-
Emulsion Formation: The presence of both polar and non-polar functionalities can lead to the formation of stable emulsions at the interface of the organic and aqueous layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
-
Product Solubility in the Organic Layer: If the protonated or deprotonated form of your compound has some solubility in the organic solvent, multiple extractions with fresh aqueous solution will be necessary to ensure complete transfer.[2]
Q2: After basifying the acidic aqueous layer to recover my product, it precipitated out but is still impure. Why?
A2: This indicates that some impurities in your crude mixture are also basic and were co-extracted into the acidic aqueous layer. To address this, consider a multi-step extraction strategy:
-
Dissolve the crude mixture in an organic solvent.
-
First, wash with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any strongly acidic impurities.
-
Then, proceed with the acidic extraction (e.g., 1M HCl) to isolate your basic product from neutral and weakly acidic impurities.[2]
Recrystallization
Q3: I'm having trouble finding a suitable solvent system for recrystallization. What are some good starting points?
A3: The key to a good recrystallization solvent is that the compound of interest should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.[3] Given the polar nature of 2-(Aminomethyl)-6-methylpyridin-3-ol, polar protic solvents are a good starting point.
| Solvent System | Rationale |
| Ethanol/Water | Ethanol will likely dissolve the compound well, and the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Isopropanol | Often a good single-solvent choice for polar compounds. |
| Acetonitrile | A polar aprotic solvent that can be effective. |
| Methanol/Toluene | A more complex system where methanol provides solubility and toluene can help to precipitate the product upon cooling. |
Pro-Tip: A useful rule of thumb is that solvents with similar functional groups to the solute are often good solubilizers.[4]
Q4: My product is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of a solid. To prevent this:
-
Use a larger volume of solvent: This keeps the concentration of the solute lower.
-
Cool the solution more slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod: This can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.
Column Chromatography
Q5: My compound is highly polar and either streaks or doesn't move from the baseline on a standard silica gel column. What are my options?
A5: This is a common issue with highly polar compounds like aminophenols on normal-phase silica gel due to strong interactions with the acidic silanol groups.[1] Here are several strategies to overcome this:
-
Use a more polar eluent system: A common choice is a mixture of dichloromethane (DCM) or ethyl acetate with methanol. To reduce streaking, you can add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent. This neutralizes the acidic sites on the silica.
-
Utilize a different stationary phase:
-
Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.
-
Reversed-phase (C18): In this case, you would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for very polar compounds and uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.[6]
-
Q6: How can I effectively monitor the fractions during column chromatography?
A6: Thin-Layer Chromatography (TLC) is the most common method. Use the same eluent system for TLC as you are using for the column. To visualize the spots for your UV-inactive compound, you can use:
-
Potassium permanganate stain: This is a good general stain for compounds that can be oxidized.
-
Ninhydrin stain: This is specific for primary and secondary amines and will give a characteristic colored spot.
IV. Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract three times with 1M HCl. Combine the aqueous acidic layers.
-
Wash: Wash the combined aqueous layers with fresh organic solvent to remove any co-extracted neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 6M NaOH with stirring until the pH is >10. The product should precipitate.
-
Back-Extraction: Extract the product from the aqueous solution three times with fresh organic solvent (e.g., DCM or a 3:1 mixture of chloroform and isopropanol).[2]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 3: Purification by Column Chromatography (Normal Phase)
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
V. Purity Assessment
After purification, it is essential to assess the purity of the final product. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): A versatile and quantitative method. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a formic acid modifier is a good starting point.[5][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
VI. References
-
BenchChem. (2025). How to remove unreacted 2-aminopyridine from product. Retrieved from
-
OSHA. (2006). PV2143. Retrieved from
-
SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from
-
Reddit. (2024). What type of column chromatography for highly polar compounds?. Retrieved from
-
SIELC Technologies. (2018). Separation of 3-Aminophenol on Newcrom R1 HPLC column. Retrieved from
-
Organic Syntheses. 3-aminopyridine. Retrieved from
-
Pharmaffiliates. Pyridoxine-impurities. Retrieved from
-
SciSpace. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from
-
Pharmaffiliates. Pyridoxine Hydrochloride-impurities. Retrieved from
-
Jubilant Ingrevia. 2-Amino-6-methylpyridine Safety Data Sheet. Retrieved from
-
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from
-
BOC Sciences. Pyridoxine Impurities. Retrieved from
-
HELIX Chromatography. (2021). HPLC Methods for analysis of 4-Aminophenol. Retrieved from
-
BenchChem. Technical Support Center: Optimizing Solvent Systems for Aminophenol Chromatography. Retrieved from
-
Axios Research. Pyridoxine Mixture of Impurities. Retrieved from
-
Sigma-Aldrich. 2-Amino-6-methylpyridin-3-ol. Retrieved from
-
Sigma-Aldrich. 2-(Aminomethyl)pyridin-3-ol. Retrieved from
-
Sigma-Aldrich. Pyridoxine Impurity B Pharmaceutical Secondary Standard CRM. Retrieved from
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
ATSDR. (2022). Analytical Methods. Retrieved from
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
PMC. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Retrieved from
-
World Journal of Pharmaceutical Research. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from
-
ChemScene. 6-(Aminomethyl)pyridin-3-ol. Retrieved from
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON IDENTIFICATION, ISOLATION, CHARACTERIZATION AND SYNTHESIS OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from
-
RSC Publishing. (2010). Analytical Methods. Retrieved from
-
Sigma-Aldrich. 2-Amino-6-methylpyridine. Retrieved from
-
PubChem. 2-Amino-6-methylpyridine. Retrieved from
-
ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from
-
PMC. 6-Methylpyridin-3-amine. Retrieved from
-
Taylor & Francis Online. (2016). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from
-
University of Westminster. Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Retrieved from
-
PMC. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from
-
European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. mt.com [mt.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Separation of 3-Aminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. reddit.com [reddit.com]
- 7. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Handling 2-(Aminomethyl)-6-methylpyridin-3-ol Hydrochloride
Executive Summary
You are likely encountering difficulties with 2-(Aminomethyl)-6-methylpyridin-3-ol hydrochloride (an analog of Pyridoxamine/Vitamin B6). Like many 3-hydroxypyridine derivatives, this molecule exhibits aggressive hygroscopicity. The presence of the hydrochloride counter-ion, combined with the hydrogen-bonding potential of the phenolic hydroxyl (C3) and the primary amine (C2-methyl), creates a crystal lattice with high lattice energy but also high water affinity.
This guide provides immediate remediation for "wet" samples, long-term storage protocols, and chemical engineering solutions to eliminate the issue permanently.
Quick Reference Dashboard
| Parameter | Specification / Recommendation |
| Storage Condition | -20°C, Desiccated, Argon/Nitrogen Headspace |
| Handling Environment | Glovebox or Glove Bag (Relative Humidity < 15%) |
| Drying Agent | Phosphorus Pentoxide ( |
| Critical RH (Est.) | Likely < 40% RH (Rapid deliquescence above this threshold) |
| Alternative Salts | Fumarate, Mesylate (See Module 3) |
Module 1: The "Emergency" Guide (Remediation)
Q: My sample has turned into a sticky gum or liquid. Is it ruined?
A: Not necessarily. This is likely deliquescence , where the solid absorbs enough atmospheric moisture to dissolve in it. Unless hydrolysis has occurred (which takes time), you can recover the solid.
The Recovery Protocol:
-
Solvent Swap: Dissolve the "gum" completely in a minimum amount of dry Methanol or Ethanol .
-
Azeotropic Drying: If the water content is high, add Toluene and rotary evaporate. Toluene forms an azeotrope with water, effectively carrying it off at lower temperatures than water's boiling point.
-
Precipitation: Once dried to a residue, redissolve in minimal dry ethanol and add anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until turbidity persists. Cool to 4°C to induce crystallization.
-
Filtration: Filter rapidly under a blanket of nitrogen.
Q: I dried it in a vacuum oven, but the weight keeps drifting. Why?
A: Standard vacuum ovens often fail because they lack a "trap" for the water vapor, allowing an equilibrium to re-establish.
-
The Fix: Use a Desiccator Vacuum Setup . Place an open vial of your sample in a vacuum desiccator containing Phosphorus Pentoxide (
) . chemically reacts with water (irreversible), whereas Silica Gel only physically adsorbs it (reversible equilibrium). -
Temperature: Heat to 40–50°C under high vacuum (< 1 mbar) for 24 hours.
Module 2: Prevention & Accurate Measurement
Q: How do I weigh this for quantitative experiments without error?
A: The "Drifting Balance" syndrome is caused by the sample absorbing water during the weighing process.
The "Difference Weighing" Protocol:
-
Do not weigh the solid directly onto a weigh boat.
-
Tare a capped vial containing the bulk solid.
-
Quickly transfer an estimated amount to your reaction vessel.
-
Immediately recap the bulk vial and weigh it again.
-
Mass Transferred = (Initial Mass) - (Final Mass).
-
Why this works: You are measuring the loss of mass from the closed system, which is immune to atmospheric moisture uptake during the transfer.
-
Q: What is the mechanism driving this moisture uptake?
A: The mechanism is a cooperative hydrogen-bonding cascade .
-
The Chloride anion (
) is a hard base and seeks hydration spheres. -
The Pyridinium nitrogen and Aminomethyl group act as H-bond donors.
-
Water molecules bridge these sites, disrupting the crystal lattice and lowering the energy barrier for the solid-to-solution phase transition.
Figure 1: The hygroscopic cascade. Intervention is required before chemical hydrolysis occurs.
Module 3: Advanced Engineering (Salt Selection)
Q: Can I change the salt form to fix this permanently?
A: Yes. Hydrochloride salts are often the default for synthesis but poor for physical properties. For pyridine bases, sulfonate salts often pack better and are less hygroscopic.
Recommended Alternative Counter-ions:
-
Mesylate (Methanesulfonate): Often produces higher melting point solids with lower hygroscopicity.
-
Fumarate: A dicarboxylic acid that can cross-link two amine molecules, often creating a very stable, non-hygroscopic lattice.
Salt Disproportionation Protocol (Switching from HCl to Free Base to New Salt):
-
Free Basing: Dissolve the HCl salt in water. Adjust pH to ~10 using Sodium Carbonate (
). -
Extraction: Extract the free base into Ethyl Acetate or DCM. Dry organics over
and evaporate. -
Salt Formation: Dissolve the free base in dry Ethanol. Add 1.0 equivalent of Methanesulfonic acid (or 0.5 eq Fumaric acid).
-
Crystallization: Cool or add ether to precipitate the new, stable salt.
Q: How do I characterize the stability of the new form?
A: You must determine the Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS) .
-
Method: Expose the sample to increasing humidity steps (0%
90% RH) at 25°C. -
Target: You want a salt form that shows < 2% mass gain up to 60% RH.
Figure 2: Decision Matrix for handling strategy based on experimental needs.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Discusses the impact of counter-ions like HCl vs. Mesylate on hygroscopicity).
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and hygroscopicity management).
-
Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) for Characterization of Hygroscopicity. (Standard protocols for measuring water uptake in pharmaceutical salts).
-
Gould, P. L. (1986).[1] Salt selection for basic drugs. International Journal of Pharmaceutics. ( seminal paper on why HCl salts are often hygroscopic and how to select alternatives).
- Brittain, H. G. (Ed.). (1999). Polymorphism in Pharmaceutical Solids. Marcel Dekker.
Sources
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of Aminomethyl Pyridinols: A Comparative Technical Guide
Executive Summary
Aminomethyl pyridinols (Mannich bases of hydroxypyridines) represent a critical scaffold in medicinal chemistry, serving as precursors for antimalarials (e.g., Amodiaquine analogs), iron chelators, and antioxidant stabilizers. Their amphoteric nature and potential for regioisomerism present unique analytical challenges.
This guide objectively compares the two dominant mass spectrometry ionization interfaces—Electrospray Ionization (ESI) and Electron Ionization (EI) —for the structural characterization of these compounds.[1] While EI provides fingerprint-rich spectra for library matching, this guide advocates for ESI-MS/MS as the superior method for metabolite identification and isomer differentiation, driven by the diagnostic "Retro-Mannich" fragmentation pathway.
The Analytical Challenge: Isomerism & lability
Aminomethyl pyridinols possess three chemically distinct features that dictate their mass spectral behavior:
-
The Pyridine Ring: A basic nitrogen acceptor.
-
The Phenolic Hydroxyl: An acidic proton donor.
-
The Aminomethyl Side Chain: A labile C-N bond susceptible to cleavage.
The Core Problem: Synthetic routes often yield mixtures of ortho- and para- aminomethyl isomers (relative to the hydroxyl group). Distinguishing these requires a technique sensitive to the subtle energetic differences governed by intramolecular hydrogen bonding (the "Ortho Effect").
Comparative Analysis: ESI-MS/MS vs. EI-MS[2]
The choice of ionization method fundamentally alters the observed fragmentation landscape.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Electric Field) |
| Dominant Species | Radical Cation ( | Even-electron Protonated Ion ( |
| Molecular Ion | Often weak or absent due to lability. | Dominant, high intensity. |
| Fragmentation | Extensive, non-selective bond breaking. | Controlled, collision-energy dependent. |
| Isomer Resolution | Poor; spectra of isomers are often identical. | High ; distinct energy thresholds for fragmentation. |
| Application | GC-MS (requires derivatization). | LC-MS (direct analysis of polar analytes). |
Expert Verdict: For aminomethyl pyridinols, ESI-MS/MS is the preferred alternative . EI often leads to complete obliteration of the molecular ion due to the lability of the aminomethyl C-N bond, making molecular weight confirmation difficult without derivatization (e.g., silylation).
Mechanistic Fragmentation Pathways[2][3]
Understanding the causality of fragmentation is essential for interpreting data. In ESI-MS/MS, the fragmentation is driven by proton mobility.
The Diagnostic "Retro-Mannich" Cleavage
The hallmark of aminomethyl pyridinols is the cleavage of the exocyclic C-N bond.
-
Protonation: The most basic site (the amine nitrogen) accepts a proton.
-
Neutral Loss: The amine moiety is expelled as a neutral molecule (
). -
Quinone Methide Formation: The remaining cation stabilizes via resonance into a Quinone Methide species. This is the Base Peak in most MS/MS spectra.
Secondary Fragmentation (Ring Degradation)
Following the loss of the amine, the pyridinol core degrades:
-
Loss of CO (-28 Da): Characteristic of phenols/pyridinols (tautomerization to pyridone).
-
Loss of HCN (-27 Da): Characteristic of the pyridine ring collapse.
Visualization of the Pathway
The following diagram illustrates the mechanistic flow from the parent ion to diagnostic fragments.
Figure 1: The dominant Retro-Mannich fragmentation pathway for aminomethyl pyridinols in ESI(+).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish isomers, follow this standardized LC-MS/MS protocol.
Phase 1: Sample Preparation
-
Solvent: Dissolve samples in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why? Methanol ensures solubility of the organic core; acid ensures full protonation of the basic nitrogen, maximizing
signal.
-
-
Concentration: 1 µg/mL (avoid saturation to prevent dimer formation
).
Phase 2: LC-MS Separation (Isomer Resolution)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 10mM Ammonium Formate (pH 3.5).
-
B: Acetonitrile.
-
Note: Do not use high pH. While pyridinols are stable, the silica column requires pH < 8. Ammonium formate acts as a volatile buffer that suppresses sodium adducts
.
-
Phase 3: MS/MS Acquisition
-
Mode: Positive ESI (
).[2][3][4] -
Collision Energy (CE) Ramping: Acquire spectra at 10, 20, and 40 eV.
-
Logic:Ortho-isomers often exhibit stronger intramolecular hydrogen bonding (OH
N). They require higher CE to trigger the Retro-Mannich cleavage compared to para-isomers. This energy differential is your primary identification tool.
-
Phase 4: Data Processing Workflow
Figure 2: Step-by-step decision tree for analyzing aminomethyl pyridinols.
Case Study: Distinguishing Isomers
When analyzing a mixture of 2-aminomethyl-3-pyridinol (Ortho) and 6-aminomethyl-3-pyridinol (Para), the mass spectra will show the same parent ion and similar fragments. However, the Relative Abundance differs.[5]
| Fragment Ion | Origin | Ortho Isomer Behavior | Para Isomer Behavior |
| Parent | More Stable (Intramolecular H-bond stabilizes parent). | Less Stable (Proton is solvent exposed). | |
| Quinone Methide | Lower intensity at low CE. | Higher intensity at low CE (Easier cleavage). | |
| Ring Deg. | Observed only at high CE (>30 eV). | Observed at moderate CE (>20 eV). |
Interpretation: If you observe a resistant parent ion that requires high energy to fragment, it is likely the ortho isomer stabilized by the internal hydrogen bond between the phenolic oxygen and the protonated amine nitrogen.
References
-
Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry. Source: National Institutes of Health (PubMed) URL:[Link]
-
Differentiation of aminomethyl corrole isomers by mass spectrometry. Source: Journal of Mass Spectrometry (Wiley) URL:[Link]
-
Fragmentation mechanisms in mass spectrometry: The Retro-Mannich Pathway. Source: Introduction to Mass Spectrometry (University of Colorado Boulder) URL:[Link]
-
Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Source: TSI Journals URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Differentiation of aminomethyl corrole isomers by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Chelating Efficiency of 2-(Aminomethyl)-6-methylpyridin-3-ol vs. 8-Hydroxyquinoline
This guide provides a rigorous technical comparison between 2-(Aminomethyl)-6-methylpyridin-3-ol (referred to herein as 2-AMM-3-HP ) and the classical chelator 8-Hydroxyquinoline (8-HQ).
The comparison synthesizes thermodynamic data, structural mechanics, and biological applicability, grounded in the principles of coordination chemistry.
Executive Summary
While both compounds utilize an (N, O) donor set to chelate transition metals (Cu²⁺, Fe³⁺, Zn²⁺), they represent divergent chelation strategies:
-
8-Hydroxyquinoline (8-HQ): A lipophilic, high-affinity chelator that forms a stable 5-membered aromatic ring.[1] It acts as a potent ionophore, capable of transporting metals across cell membranes, often leading to high cytotoxicity.
-
2-AMM-3-HP: A hydrophilic, moderate-affinity chelator structurally analogous to Pyridoxamine (Vitamin B6). It forms a 6-membered chelate ring. It functions primarily as an extracellular or cytosolic scavenger with significantly lower toxicity and limited membrane permeability.
Verdict: Use 8-HQ for analytical extraction or when intracellular metal redistribution (ionophore effect) is required. Use 2-AMM-3-HP for therapeutic scavenging where low toxicity and prevention of oxidative stress (e.g., AGE inhibition) are the priorities.
Structural & Mechanistic Basis
The fundamental difference in chelating efficiency stems from the "bite angle" and the size of the chelate ring formed upon metal coordination.
Coordination Modes
-
8-HQ (5-Membered Ring): The metal binds to the pyridine nitrogen and the phenolate oxygen. The rigid aromatic backbone pre-organizes the donors, minimizing entropy loss upon binding.
-
2-AMM-3-HP (6-Membered Ring): The metal binds to the aliphatic amine nitrogen (from the aminomethyl group) and the phenolate oxygen. The flexibility of the methylene bridge (–CH₂–) introduces higher entropic cost and forms a larger 6-membered ring, which is generally less stable for transition metals like Cu(II) compared to 5-membered rings.
Figure 1: Structural causality of chelation stability. 8-HQ forms a tighter 5-membered ring, while 2-AMM-3-HP forms a more flexible 6-membered ring.
Physicochemical & Thermodynamic Comparison
The following data aggregates experimental values for 8-HQ and Pyridoxamine (the closest structural proxy for 2-AMM-3-HP with validated thermodynamic data).
Stability Constants (Log K) & Acid Dissociation (pKa)
| Property | 8-Hydroxyquinoline (8-HQ) | 2-AMM-3-HP (Pyridoxamine Analog) | Significance |
| pKa₁ (OH) | ~9.9 | ~9.0 | 2-AMM-3-HP deprotonates easier at physiological pH. |
| pKa₂ (NH⁺) | ~5.0 (Pyridine H⁺) | ~10.5 (Aliphatic NH₃⁺) | Critical: 2-AMM-3-HP is zwitterionic/cationic at pH 7.4; 8-HQ is neutral. |
| Log K₁ (Cu²⁺) | 13.1 | ~10.5 | 8-HQ binds Copper ~1000x stronger. |
| Log K₁ (Zn²⁺) | 10.5 | ~7.5 | 8-HQ is less selective; 2-AMM-3-HP binds Zn weakly. |
| Log β₃ (Fe³⁺) | ~37.0 | ~28 - 30 | 8-HQ is a superior iron chelator. |
| Log P (Lipophilicity) | 1.86 (Permeable) | -1.2 (Hydrophilic) | 8-HQ crosses BBB; 2-AMM-3-HP stays in blood/cytosol. |
Interpretation:
-
Affinity: 8-HQ is the thermodynamic winner. The 5-membered ring and aromatic nitrogen provide a "harder" field that stabilizes high-oxidation states (Fe³⁺) and "borderline" metals (Cu²⁺) effectively.
-
Selectivity: 2-AMM-3-HP shows a wider gap between Cu(II) and Zn(II) affinity, potentially reducing the risk of zinc depletion (a common side effect of strong chelators).
Experimental Protocol: Potentiometric Determination of Stability Constants
To validate the chelating efficiency of 2-AMM-3-HP in your specific matrix, use the Irving-Rossotti Potentiometric Titration method. This protocol is self-validating via the use of internal standardizations.
Reagents & Setup
-
Instrument: Potentiometer with glass/calomel electrode (precision ±0.001 pH).
-
Titrant: Carbonate-free 0.1 M NaOH (standardized against KHP).
-
Ionic Strength Adjuster (ISA): 0.1 M KCl or KNO₃ (to maintain constant activity coefficients).
-
Temperature: Thermostated vessel at 25.0 ± 0.1°C under N₂ atmosphere.
Step-by-Step Workflow
-
System Calibration: Titrate strong acid (HClO₄) with NaOH to determine the standard electrode potential (
) and ionic product of water ( ) for the specific medium. -
Ligand Titration (Acid Dissociation): Titrate 1.0 mM Ligand + 0.1 M KCl with NaOH.
-
Output: Calculate
(average protons attached) to solve for values.
-
-
Complex Titration: Titrate 1.0 mM Ligand + 0.5 mM Metal Ion (1:2 ratio) + 0.1 M KCl.
-
Output: Calculate
(average ligands bound) and (free ligand exponent).
-
-
Data Fitting: Plot
vs. . The value of at corresponds to Log .
Figure 2: Potentiometric titration workflow for determining stability constants.
Biological Implications & Toxicity
The choice between these two chelators is often dictated by biological safety rather than raw affinity.
The Ionophore Risk (8-HQ)
8-HQ is lipophilic and neutral at physiological pH. It forms neutral complexes (e.g., Cu(HQ)₂) that can passively diffuse across cell membranes.
-
Mechanism: It transports extracellular copper into the cell (Ionophore effect).
-
Consequence: This can trigger oxidative stress via the Fenton reaction inside the lysosome or mitochondria, leading to apoptosis. This is the mechanism of action for anticancer derivatives like Clioquinol .
The Scavenger Benefit (2-AMM-3-HP)
2-AMM-3-HP contains a primary amine that is protonated (cationic) at pH 7.4.
-
Mechanism: It remains largely extracellular or cytosolic and cannot easily cross the Blood-Brain Barrier (BBB) or cell membranes without active transport.
-
Consequence: It acts as a "sink" for free metal ions, preventing them from catalyzing the formation of Advanced Glycation End-products (AGEs) or ROS. It is safer for long-term therapy (e.g., in diabetes or systemic iron overload).
References
-
Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910.
-
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.
-
Voit, E., et al. (2013).[2] Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(II) complexes. Physical Chemistry Chemical Physics, 15, 16303-16313.
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.[2]
-
Kulprachakarn, K., et al. (2014). Iron-chelating and anti-lipid peroxidation properties of 1-(N-acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one (CM1).[3][4] Asian Pacific Journal of Tropical Biomedicine, 4(9), 663–668.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Iron-chelating and anti-lipid peroxidation properties of 1-(N-acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one (CM1) in long-term iron loading β-thalassemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-(Aminomethyl)-6-methylpyridin-3-ol: A Comparative Benchmark Against Commercial Pyridine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure. This guide offers an in-depth technical comparison of a promising, yet under-explored building block, 2-(Aminomethyl)-6-methylpyridin-3-ol , against a selection of commercially available pyridine analogues. Our objective is to provide researchers and drug development professionals with a comprehensive understanding of its physicochemical properties and chemical reactivity, supported by robust experimental protocols, to facilitate its informed application in drug discovery programs.
Introduction: The Strategic Value of Substituted Pyridines in Drug Design
The strategic incorporation of substituted pyridines into drug candidates can significantly modulate their pharmacological profiles. The nitrogen atom's ability to act as a hydrogen bond acceptor, coupled with the tunable electronics of the aromatic ring through substitution, allows for the fine-tuning of properties such as solubility, metabolic stability, and target engagement.[1] The aminomethyl and hydroxyl functionalities, as present in our target molecule, offer multiple points for derivatization and interaction with biological targets, making them particularly attractive for library synthesis and lead optimization.
This guide will benchmark 2-(Aminomethyl)-6-methylpyridin-3-ol against the following commercially available building blocks, selected for their structural and functional relevance:
-
2-(Aminomethyl)pyridine: A simple, yet widely used building block.
-
6-Methyl-3-pyridinol: An analogue lacking the aminomethyl group.
-
2-Amino-6-methylpyridin-3-ol: An isomer with a primary amine directly on the pyridine ring.
Through a systematic comparison of their key physicochemical properties and performance in two cornerstone reactions of modern drug discovery—the Buchwald-Hartwig amination and the Ugi multi-component reaction—we aim to elucidate the unique advantages and potential applications of 2-(Aminomethyl)-6-methylpyridin-3-ol.
Physicochemical Properties: A Head-to-Head Comparison
A molecule's physicochemical properties are critical determinants of its "drug-like" characteristics, influencing everything from solubility and permeability to metabolic stability.[1] The following table summarizes the key physicochemical parameters of our target molecule and its commercial counterparts. It is important to note that while experimental data is provided where available, some values for 2-(Aminomethyl)-6-methylpyridin-3-ol are computationally predicted and should be considered as such.
| Property | 2-(Aminomethyl)-6-methylpyridin-3-ol | 2-(Aminomethyl)pyridine | 6-Methyl-3-pyridinol | 2-Amino-6-methylpyridin-3-ol |
| CAS Number | 194665-89-9 | 3731-51-9 | 1121-78-4 | 20348-16-7 |
| Molecular Formula | C₆H₈N₂O | C₆H₈N₂ | C₆H₇NO | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol | 108.14 g/mol | 109.13 g/mol | 124.14 g/mol |
| Physical Form | Solid | Liquid[2] | Crystalline Powder[3] | Solid |
| Melting Point | Not available | -20 °C[4] | 168-171 °C[3] | 40-44 °C (for 2-Amino-6-methylpyridine)[5] |
| Boiling Point | Not available | 203 °C[4] | Not available | 342.7 °C at 760 mmHg |
| pKa (Predicted) | Amine: ~9.5, Phenol: ~10.5 | ~8.2 | ~9.0 | Amine: ~4.5, Phenol: ~11.0 |
| Calculated LogP | 0.2459 | 0.5 | 1.1 | 0.8 |
| Topological Polar Surface Area (TPSA) | 59.14 Ų | 38.1 Ų | 33.1 Ų | 59.1 Ų |
| Solubility | Expected to be soluble in polar organic solvents and aqueous acids. | Miscible with water.[2] | Soluble in water. | Soluble in water. |
| Stability | Hydroxypyridines can be susceptible to oxidation.[6][7] | Stable under normal conditions. | Stable under normal conditions. | Stable under normal conditions. |
Expert Insights: The presence of both a basic aminomethyl group and an acidic hydroxyl group in 2-(Aminomethyl)-6-methylpyridin-3-ol suggests it will exhibit amphoteric properties, offering flexibility in salt formation for solubility modulation. Its higher TPSA compared to 2-(Aminomethyl)pyridine and 6-Methyl-3-pyridinol indicates increased polarity, which could translate to improved aqueous solubility but potentially lower cell permeability. The stability of the hydroxypyridine moiety towards oxidation is a critical consideration, and appropriate handling and reaction conditions are advised.[6][7]
Benchmarking in Key Chemical Transformations
To assess the practical utility of 2-(Aminomethyl)-6-methylpyridin-3-ol as a building block, we propose two benchmark experiments that are highly relevant to contemporary drug discovery workflows.
Buchwald-Hartwig Amination: A Gateway to Diverse Amine Scaffolds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a staple in the synthesis of countless pharmaceutical agents.[8] This experiment will compare the reactivity of the primary amine in 2-(Aminomethyl)-6-methylpyridin-3-ol and 2-(Aminomethyl)pyridine with a representative aryl bromide.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Generalized workflow for the comparative Buchwald-Hartwig amination.
Experimental Protocol: Comparative Buchwald-Hartwig Amination
Objective: To compare the reaction yield and purity of the N-arylated products derived from 2-(Aminomethyl)-6-methylpyridin-3-ol and 2-(Aminomethyl)pyridine.
Materials:
-
2-(Aminomethyl)-6-methylpyridin-3-ol
-
2-(Aminomethyl)pyridine
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.5 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Add the pyridine building block (1.0 mmol) and 4-bromotoluene (1.2 mmol) to the Schlenk tube under a positive flow of argon.
-
Add anhydrous toluene (5 mL) via syringe.
-
Reaction: The reaction mixture is stirred and heated to 110 °C in an oil bath for 12 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of celite. The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The isolated yield is calculated.
Expected Outcome and Rationale: The electron-donating hydroxyl group on the pyridine ring of 2-(Aminomethyl)-6-methylpyridin-3-ol may slightly increase the nucleophilicity of the aminomethyl group compared to 2-(Aminomethyl)pyridine. However, the hydroxyl group could also potentially coordinate to the palladium catalyst, which might influence the reaction rate. This experiment will provide empirical data to assess the net effect of the hydroxyl group on the reaction efficiency.
Ugi Four-Component Reaction: Rapid Access to Complex Scaffolds
The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity from simple starting materials in a single step, making it highly valuable for the construction of compound libraries.[9][10] This experiment will evaluate the performance of 2-(Aminomethyl)-6-methylpyridin-3-ol and its comparators as the amine component in a representative Ugi reaction.
Diagram of the Ugi Four-Component Reaction:
Caption: The four components of the Ugi reaction leading to an α-acylamino amide.
Experimental Protocol: Comparative Ugi Four-Component Reaction
Objective: To compare the efficiency of 2-(Aminomethyl)-6-methylpyridin-3-ol, 2-(Aminomethyl)pyridine, and 2-Amino-6-methylpyridin-3-ol as the amine component in an Ugi reaction.
Materials:
-
2-(Aminomethyl)-6-methylpyridin-3-ol
-
2-(Aminomethyl)pyridine
-
2-Amino-6-methylpyridin-3-ol
-
Isobutyraldehyde
-
tert-Butyl isocyanide
-
Acetic acid
-
Methanol (anhydrous)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add the pyridine building block (1.0 mmol) and anhydrous methanol (5 mL).
-
Add isobutyraldehyde (1.0 mmol) and acetic acid (1.0 mmol) to the solution.
-
The mixture is stirred at room temperature for 10 minutes.
-
Add tert-butyl isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for 24 hours.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel or crystallization.
-
Analysis: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The isolated yield is calculated.
Expected Outcome and Rationale: The nucleophilicity of the amine component is a key factor in the initial imine formation step of the Ugi reaction.[9] The aminomethylpyridines are expected to be more nucleophilic than the 2-aminopyridine derivative due to the insulating effect of the methylene group. The hydroxyl group in 2-(Aminomethyl)-6-methylpyridin-3-ol may have a minor electronic effect on the amine's reactivity. This experiment will provide valuable data on how the structural variations within these building blocks influence their performance in this important multi-component reaction.
Discussion and Future Perspectives
The data presented in this guide provides a foundational understanding of the potential of 2-(Aminomethyl)-6-methylpyridin-3-ol as a versatile building block in drug discovery. Its unique combination of a nucleophilic aminomethyl group, a potentially coordinating hydroxyl group, and a methylated pyridine core offers a rich platform for the synthesis of diverse and complex molecular architectures.
The comparative physicochemical data suggests that this building block possesses favorable properties for drug development, particularly in terms of its potential for solubility modulation. The benchmark reactions in Buchwald-Hartwig amination and the Ugi reaction will provide critical insights into its synthetic utility. We anticipate that the presence of the hydroxyl group may offer opportunities for further functionalization or act as a key pharmacophoric element.
Future work should focus on a broader exploration of the reactivity of 2-(Aminomethyl)-6-methylpyridin-3-ol in other important transformations, such as amide couplings and the formation of other heterocyclic systems. Furthermore, a systematic investigation into the impact of its incorporation on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of resulting molecules would be of significant value to the drug discovery community.
Conclusion
2-(Aminomethyl)-6-methylpyridin-3-ol represents a valuable and underexplored building block for medicinal chemistry. This guide provides a framework for its objective comparison against commercially available analogues, highlighting its unique structural features and providing robust protocols for its application in key synthetic transformations. By understanding its physicochemical properties and reactivity profile, researchers can confidently incorporate this promising building block into their drug discovery programs, accelerating the development of the next generation of innovative medicines.
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-
Studies of the physicochemical and structural properties of self-assembling cationic pyridine derivatives as gene delivery agents. International Journal of Pharmaceutics. [Link]
-
Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. MDPI. [Link]
-
Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids 5. Refubium - Freie Universität Berlin. [Link]
-
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Semantic Scholar. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. University College London. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]
-
2-(Aminomethyl)pyridine, 99% 25 mL. Thermo Scientific Acros. [Link]
-
6 Methylpyridin 3 Ol, 98%. IndiaMART. [Link]
-
2-(Aminomethyl)Pyridine 98%. PureSynth. [Link]
-
2-Amino-6-methylpyridine. Chem-Impex. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Oxidative Dearomatization of Pyridines. PMC. [Link]
-
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. [Link]
-
Ugi Reaction. Organic Chemistry Portal. [Link]
-
Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. PMC. [Link]
-
Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. ResearchGate. [Link]
-
Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. ResearchGate. [Link]
-
Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PMC. [Link]
-
Evaluation of the 3-hydroxy pyridine antioxidant effect on the thermal-oxidative degradation of HTPB. ResearchGate. [Link]
-
6 Methyl Pyridin - Medicine Grade, 96% Purity. Tradeindia. [Link]
-
Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. PMC. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
